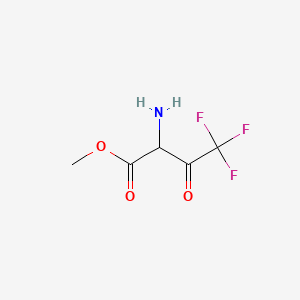
Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate is a fluorinated organic compound with the molecular formula C5H6F3NO3 It is known for its unique structural features, including the presence of a trifluoromethyl group and an amino group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. The process begins with the formation of a Ni(II) complex with glycine Schiff base, which is then alkylated with trifluoromethyl iodide. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis often involves the use of recyclable chiral auxiliaries and efficient catalytic systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential role in enzyme inhibition and as a bioisostere in drug design.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs with improved metabolic stability and bioactivity.
Industry: The compound is used in the production of high-performance materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The amino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- Methyl 4,4,4-trifluoro-3-oxobutanoate
- 2-Methyl-2-propanyl 4,4,4-trifluoro-3-oxobutanoate
Uniqueness
Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct chemical and biological properties.
Properties
CAS No. |
61141-67-1 |
|---|---|
Molecular Formula |
C5H6F3NO3 |
Molecular Weight |
185.10 g/mol |
IUPAC Name |
methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H6F3NO3/c1-12-4(11)2(9)3(10)5(6,7)8/h2H,9H2,1H3 |
InChI Key |
CXXDMDXENVHENF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


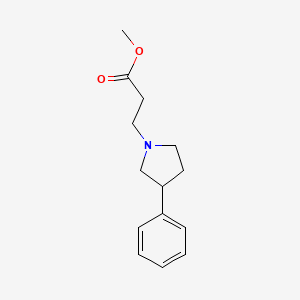
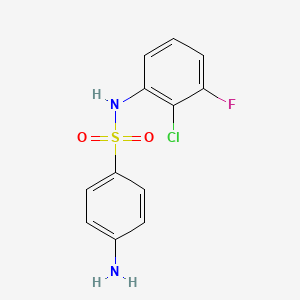
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)
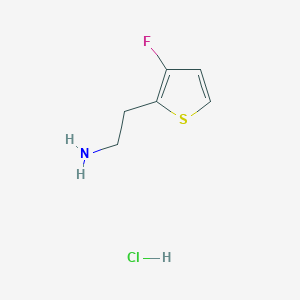
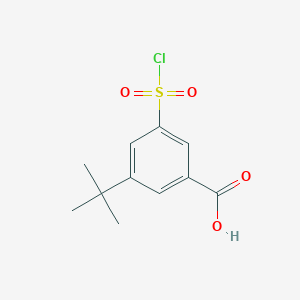
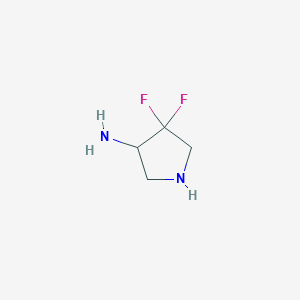
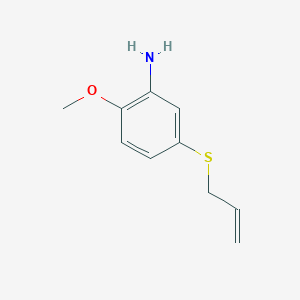


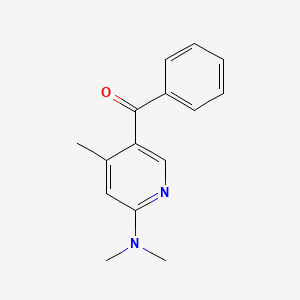
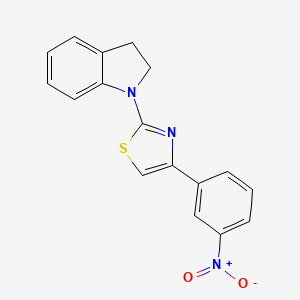
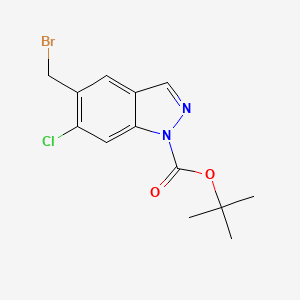
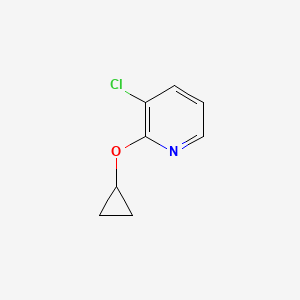
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13001652.png)
